N-benzyl-5-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-benzyl-5-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a bicyclic heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with benzyl and phenyl groups at the carboxamide nitrogen. Below, we compare its structural and functional attributes with analogous derivatives reported in recent studies.
Properties
IUPAC Name |
N-benzyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-18-17(13-21-20-22(18)11-12-26-20)19(25)23(16-9-5-2-6-10-16)14-15-7-3-1-4-8-15/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUJKWDWNMIXEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a β-keto ester in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
N-benzyl-5-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-benzyl-5-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The target compound’s structure is distinguished by its N-benzyl and N-phenyl substituents, which influence steric and electronic properties. Key comparisons include:
Ethyl carboxylate derivatives (e.g., 4e, 4g, 4k) :
These compounds () feature ester groups (e.g., ethyl-6-carboxylate) rather than carboxamide moieties. The absence of bulky N-substituents reduces steric hindrance, facilitating synthetic modifications .Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine derivatives (e.g., compound 3) :
Fused-ring systems like 5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine-6-carbohydrazide () exhibit extended π-conjugation, which may enhance binding affinity in biological systems .
Table 1: Structural and Molecular Comparison
*Theoretical values based on the compound’s IUPAC name.
Physicochemical and Spectral Properties
- Melting Points : Carboxamide derivatives (e.g., ) generally exhibit higher melting points (~315–427 K) compared to ester derivatives (e.g., 4e: 210–212°C) due to stronger intermolecular hydrogen bonding .
- Spectral Data :
Table 2: Spectral Data Comparison
*Predicted based on analogous compounds.
Biological Activity
N-benzyl-5-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C₁₄H₁₁N₃O₂S
- Molecular Weight: 273.32 g/mol
- Structural Features: The compound features a thiazolo-pyrimidine backbone with a benzyl and phenyl substituent, contributing to its unique chemical properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole-containing compounds, including this compound. Research indicates that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, structural modifications on the benzyl unit have been shown to enhance antibacterial efficacy, suggesting a structure-activity relationship (SAR) that is critical for optimizing therapeutic potential .
Anticancer Properties
The compound's anticancer potential has also been explored. Thiazolo-pyrimidine derivatives have demonstrated cytotoxic effects in various cancer cell lines. Notably, N-benzyl-5-oxo-N-phenyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promising results against human liver carcinoma cells (HepG2) and other cancer types. The mechanism of action appears to involve the inhibition of critical cellular pathways related to proliferation and survival .
Anti-inflammatory Effects
Emerging evidence suggests that this compound may possess anti-inflammatory properties. It is believed to modulate inflammatory pathways, which could provide therapeutic benefits in conditions characterized by excessive inflammation .
Enzyme Interaction Studies
Interaction studies indicate that N-benzyl-5-oxo-N-phenyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxamide may interact with specific enzymes and receptors involved in various cellular processes. These interactions can modulate enzyme activity or receptor signaling pathways, leading to potential therapeutic effects across different disease models .
Table 1: Summary of Biological Activities
Notable Research Examples
- Antibacterial Activity : A study demonstrated that derivatives of thiazole showed enhanced antibacterial activity compared to their parent compounds. This was attributed to specific structural features that facilitate better interaction with bacterial targets .
- Cytotoxicity : In vitro studies revealed that N-benzyl-5-oxo-N-phenyl-2H,3H,5H-thiazolo[3,2-a]pyrimidine-6-carboxamide exhibited significant cytotoxicity against HepG2 cells with an IC50 value lower than standard anticancer drugs like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with cellular proteins primarily through hydrophobic contacts, suggesting a potential mechanism for its anticancer activity .
Q & A
Q. What synthetic routes are commonly used to prepare N-benzyl-5-oxo-N-phenyl thiazolo[3,2-a]pyrimidine derivatives?
The synthesis typically involves cyclocondensation of thiazolidinone precursors with aldehydes or ketones. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, substituted benzaldehydes, and sodium acetate in acetic acid/acetic anhydride yields thiazolo[3,2-a]pyrimidine derivatives. Recrystallization from ethyl acetate/ethanol produces pure crystals . For carboxamide formation, ethyl carboxylate intermediates react with amines (e.g., benzylamine) in ethanol under reflux (78°C), monitored by TLC .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key features include:
- Puckered pyrimidine rings (deviation of ~0.224 Å from planarity) .
- Dihedral angles between fused thiazolo-pyrimidine and aromatic rings (e.g., 80.94°) .
- Intermolecular interactions (C–H···O hydrogen bonds) stabilizing crystal packing . Spectroscopic methods (IR, NMR, mass spectrometry) complement crystallography. For example, IR confirms carbonyl stretches (~1700 cm⁻¹), while ¹H NMR identifies substituent protons (e.g., benzyl groups at δ 4.5–5.0 ppm) .
Q. What solvents and conditions are optimal for amide bond formation from ester precursors?
Ethanol is widely used for aminolysis of ethyl carboxylate derivatives. Reactions proceed at 78°C without catalysts, yielding carboxamides in ~78% purity after recrystallization. Polar aprotic solvents (e.g., DMF) may enhance solubility but require longer reaction times .
Advanced Research Questions
Q. How can conformational flexibility of the thiazolo-pyrimidine core impact biological activity?
The flattened boat conformation of the pyrimidine ring and substituent orientations (e.g., benzylidene groups) influence binding to enzymatic targets. Molecular docking studies should account for deviations from planarity (e.g., C5 puckering) and torsional angles (e.g., C11–C16–C15–C14 = 0.9°) observed in crystal structures .
Q. What strategies resolve contradictions in reaction yields or spectral data?
- Reproducibility : Ensure consistent stoichiometry (e.g., 1:1 molar ratio of aldehyde to thiazolidinone) .
- Byproduct Analysis : Use HPLC to detect impurities (e.g., unreacted esters or dimerization products) .
- Solvent Effects : Compare yields in ethanol vs. DMF; the latter may stabilize intermediates but slow amide formation .
Q. How do substituents on the benzylidene moiety affect electronic properties?
Electron-withdrawing groups (e.g., fluorine at the 2-position) increase electrophilicity of the carbonyl group, verified via ¹³C NMR (upfield shifts for C=O) . Computational studies (DFT) can correlate Hammett σ values with reaction rates for substituent optimization.
Q. What methods validate stereochemical outcomes at chiral centers?
- X-ray Crystallography : Directly assigns absolute configuration (e.g., Z/E isomerism in benzylidene derivatives) .
- NOESY NMR : Detects spatial proximity of protons (e.g., confirming syn/anti arrangements in fused rings) .
Q. How can reaction mechanisms for thiazolo ring formation be probed experimentally?
- Kinetic Studies : Monitor intermediates via in situ IR or LC-MS during reflux.
- Isotopic Labeling : Use ¹⁸O-labeled acetic anhydride to trace carbonyl oxygen origins .
- Computational Modeling : Simulate transition states for cyclization steps (e.g., thioester to thiazolo ring) .
Methodological Considerations
Q. What analytical techniques ensure compound purity for pharmacological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
